1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate
Vue d'ensemble
Description
1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate, also known as R(+)-DOI, is a synthetic compound that belongs to the phenethylamine family of drugs. It is a potent and selective agonist of the serotonin 5-HT2A receptor and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
R(+)-DOI has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. R(+)-DOI has also been studied for its potential use in the treatment of migraines and cluster headaches.
Mécanisme D'action
R(+)-DOI is a potent and selective agonist of the serotonin 5-HT2A receptor. It binds to this receptor and activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is thought to be responsible for the antidepressant, anxiolytic, and antipsychotic effects of R(+)-DOI.
Biochemical and Physiological Effects:
R(+)-DOI has been shown to have a number of biochemical and physiological effects. It increases the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which are involved in mood regulation. R(+)-DOI also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
R(+)-DOI has a number of advantages for use in lab experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, R(+)-DOI has some limitations as well. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, its effects on the brain are complex and not fully understood, which makes it difficult to interpret the results of experiments using R(+)-DOI.
Orientations Futures
There are many future directions for research on R(+)-DOI. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to determine the optimal dosage and administration route for R(+)-DOI in these conditions. Another area of interest is the development of new compounds that are more selective and potent agonists of the serotonin 5-HT2A receptor. These compounds may have improved therapeutic efficacy and fewer side effects compared to R(+)-DOI. Finally, more research is needed to understand the complex mechanisms of action of R(+)-DOI in the brain, which may lead to the development of new treatments for neurological and psychiatric disorders.
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.C2H2O4/c1-25-21-11-10-20(17-22(21)26-2)18-24-15-13-23(14-16-24)12-6-9-19-7-4-3-5-8-19;3-1(4)2(5)6/h3-5,7-8,10-11,17H,6,9,12-16,18H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRZSFHKANMHQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.